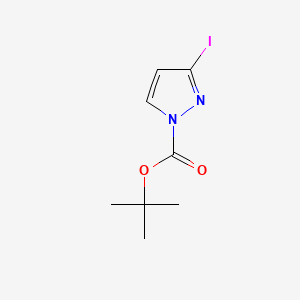

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 3-iodopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFMLIZYBJXJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674178 | |

| Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233513-13-7 | |

| Record name | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

An In-depth Technical Guide to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole: Properties, Synthesis, and Application

Introduction: A Versatile Heterocyclic Building Block

This compound is a strategically functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure is deceptively simple, yet it combines three key chemical features that make it an exceptionally valuable synthetic intermediate: a stable pyrazole core, a labile tert-butoxycarbonyl (Boc) protecting group, and a reactive iodo-substituent.[1]

The pyrazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2][3][4][5][6] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[1][7] Complementing this is the Boc group at the N1 position, which not only enhances the compound's stability and modulates its solubility but can also be selectively removed under acidic conditions to enable further functionalization at the pyrazole nitrogen.[1]

This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for researchers leveraging this powerful molecule in their synthetic endeavors.

Core Physicochemical and Structural Data

The fundamental properties of a reagent are critical for its effective use in experimental design. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1233513-13-7 | [8][9][10] |

| Molecular Formula | C₈H₁₁IN₂O₂ | [1] |

| Molecular Weight | 294.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [7][8] |

| Melting Point | 82-84 °C | [7][11] |

| Storage Conditions | 2-8°C, protect from light | [8] |

| SMILES | CC(C)(C)OC(=O)N1C=CC(I)=N1 | [1] |

| InChIKey | RKFMLIZYBJXJEB-UHFFFAOYSA-N | [1] |

Spectroscopic Signature: An Expert's Analysis

Understanding the spectroscopic data is paramount for confirming the identity and purity of the compound. The following is an interpretation of the characteristic spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear and unambiguous fingerprint of the molecule's structure.

-

¹H NMR (400 MHz, DMSO-d₆) δ: 8.16 (d, J = 2.8 Hz, 1H, Ar-H), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 1.57 (s, 9H, 3×CH₃).[7][11]

Interpretation:

-

δ 8.16 ppm: This downfield doublet corresponds to the proton at the C5 position of the pyrazole ring. Its coupling (J = 2.8 Hz) to the C4 proton is characteristic of this arrangement.

-

δ 6.76 ppm: This doublet is assigned to the proton at the C4 position, coupled to the C5 proton.

-

δ 1.57 ppm: The prominent singlet integrates to nine protons and is the classic signal for the magnetically equivalent methyl groups of the tert-butyl moiety in the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data, confirming the carbon framework.

Interpretation:

-

δ 146.4, 133.6, 104.6: These signals correspond to the carbons of the pyrazole ring.

-

δ 118.2 (tentative): This signal is likely the carbonyl carbon of the Boc group.

-

δ 86.1: This signal is assigned to the quaternary carbon of the tert-butyl group.

-

δ 27.9: This upfield signal represents the three equivalent methyl carbons of the Boc group.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns.

-

HRMS (ESI): Calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; Found: 316.9757.[7]

Interpretation: The standard mass spectrum is dominated by a peak at m/z 194, which corresponds to the loss of the entire tert-butoxycarbonyl group. This facile fragmentation is a hallmark of Boc-protected compounds. The high-resolution mass spectrometry (HRMS) data provides an exact mass measurement of the sodium adduct, unequivocally confirming the elemental composition of the parent molecule.

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the N-protection of commercially available 3-iodo-1H-pyrazole. The following protocol is a self-validating system for achieving high purity and yield.

Caption: Synthetic workflow for 1-Boc-3-iodo-1H-pyrazole.

Experimental Protocol: Synthesis of tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate[7]

-

Reagents:

-

3-iodo-1H-pyrazole (1.0 equiv.)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

-

Triethylamine (TEA) (1.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

n-Hexane

-

-

Procedure:

-

To a solution of 3-iodo-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.

-

Causality: TEA acts as a base to deprotonate the pyrazole N-H, generating the corresponding anion which is a much stronger nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of Boc₂O.

-

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer sequentially with a saturated NaHCO₃ solution and deionized water.

-

Causality: The NaHCO₃ wash neutralizes any excess acid and removes the triethylammonium salt byproduct. The water wash removes any remaining inorganic salts.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from n-hexane to yield the title compound as white crystals.

-

Causality: The compound has moderate solubility in hot hexane but is poorly soluble at room temperature, allowing for effective purification from more soluble impurities.

-

-

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond and the N-Boc group can be manipulated independently to build molecular complexity.

Caption: Key reaction pathways for 1-Boc-3-iodo-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the C3 position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles, which are themselves versatile intermediates.[7] A study successfully demonstrated the Sonogashira coupling of this compound with phenylacetylene in high yield.[7]

-

Heck Coupling: Reaction with alkenes can be used to install alkenyl side chains.

-

Buchwald-Hartwig Amination: Reaction with amines allows for the formation of C-N bonds, leading to aminopyrazoles.

The ability to perform these transformations makes this building block a cornerstone for creating libraries of substituted pyrazoles for high-throughput screening in drug discovery campaigns.[1]

Boc Group Deprotection

The Boc group is stable to many reaction conditions, including the palladium-catalyzed reactions mentioned above. However, it can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[1] This unmasks the N-H of the pyrazole ring, which can then be used for subsequent reactions such as N-alkylation or N-arylation, adding another layer of diversification potential.

Conclusion

This compound is a high-value, multi-purpose building block for chemical synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable and robust reagent. The strategic placement of the iodo and Boc functionalities provides researchers with orthogonal synthetic handles, enabling the construction of complex, highly-functionalized pyrazole derivatives. For scientists and professionals in drug development, this compound represents a key intermediate for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

References

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. National Institutes of Health (NIH). [Link]

-

tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate. PubChem. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

This compound, 95.0%, 5g. SciSupplies. [Link]

-

(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

Sources

- 1. Buy this compound | 1233513-13-7 [smolecule.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. This compound | 1233513-13-7 [amp.chemicalbook.com]

- 9. This compound | 1233513-13-7 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole: A Keystone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth exploration of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, a versatile heterocyclic building block crucial for contemporary drug discovery and organic synthesis. We will delve into its core physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its strategic application in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's capabilities and practical handling.

Core Properties and Identification

This compound is a stable, crystalline solid that has gained prominence as a key intermediate. The molecule incorporates a pyrazole ring, a foundational scaffold in numerous pharmaceuticals, functionalized with two strategically important groups: an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the N1-position.[1] This specific arrangement offers a powerful combination of stability and reactivity, making it an invaluable tool for synthetic chemists.

The Boc group provides steric hindrance and enhances the compound's stability, while also directing the regioselectivity of certain reactions.[1] Crucially, it can be selectively removed under acidic conditions, revealing the N-H group for further functionalization without disturbing other parts of the molecule.[1] The iodine atom at the C3-position is the primary reactive site, serving as an excellent leaving group for a wide array of transition metal-catalyzed cross-coupling reactions.[1]

| Property | Value | Source(s) |

| CAS Number | 1233513-13-7 | [1][2][3] |

| IUPAC Name | tert-butyl 3-iodopyrazole-1-carboxylate | [1] |

| Molecular Formula | C₈H₁₁IN₂O₂ | [1][2] |

| Molecular Weight | 294.09 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 82-84 °C | [4][5] |

| SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)I | [1] |

| InChI Key | RKFMLIZYBJXJEB-UHFFFAOYSA-N | [1] |

Molecular Structure and Spectroscopic Elucidation

The definitive structure of the molecule is best confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity is validated by its characteristic NMR spectral data.

-

¹H NMR: The proton spectrum provides unambiguous evidence for the structure.[4][5]

-

A singlet corresponding to the nine equivalent protons of the tert-butyl group appears around δ 1.57 ppm .

-

The pyrazole ring protons appear as two distinct doublets due to coupling. The C4-H proton resonates around δ 6.76 ppm , and the C5-H proton is further downfield around δ 8.16 ppm . The downfield shift of the C5 proton is influenced by the adjacent Boc-protected nitrogen atom.

-

-

¹³C NMR: The carbon spectrum further confirms the pyrazole core and the substituents.[4][5]

-

The tert-butyl methyl carbons are observed around δ 27.9 ppm .

-

The quaternary carbon of the tert-butyl group is found near δ 86.1 ppm .

-

The iodinated C3 carbon signal is significantly shielded, appearing around δ 104.6 ppm .

-

The C4 and C5 carbons of the pyrazole ring are observed at approximately δ 118.2 ppm and δ 133.6 ppm , respectively.

-

The carbonyl carbon of the Boc group appears around δ 146.4 ppm .

-

Purity is typically determined to be ≥97-98% by NMR analysis, which is standard for such reagents in drug development workflows.[1]

Synthesis Protocol: A Validated Approach

The most reliable and widely adopted synthesis involves the N-protection of commercially available 3-iodo-1H-pyrazole.[1] The causality behind this choice is clear: it is a high-yielding, one-step procedure that utilizes common and relatively inexpensive reagents.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[4]

-

Preparation: To a solution of 3-iodo-1H-pyrazole (1 equivalent) in dichloromethane (DCM), add triethylamine (1.5 equivalents).

-

Expertise Note: DCM is chosen as the solvent due to its inertness and ability to dissolve both the starting material and reagents. Triethylamine acts as a base to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) to the solution at room temperature. Allow the mixture to stir overnight.

-

Expertise Note: Boc₂O is the standard reagent for introducing the Boc protecting group. The reaction is typically complete within 12-16 hours at ambient temperature, making it operationally simple.

-

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with deionized water.

-

Trustworthiness Note: This self-validating step ensures the removal of unreacted acidic species and water-soluble byproducts. The NaHCO₃ wash neutralizes any remaining acid, preventing potential product degradation during concentration.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from n-hexane to yield the final product as white crystals.

-

Expertise Note: Recrystallization from a non-polar solvent like n-hexane is highly effective for purifying this compound, yielding a high-purity crystalline solid suitable for subsequent sensitive reactions.

-

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems directly from its bifunctional nature. The C-I bond is readily activated by transition metals, making it an ideal substrate for forming new carbon-carbon and carbon-heteroatom bonds.

This compound is a valuable precursor for creating libraries of substituted pyrazoles through reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[4]

-

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyrazoles.

-

Heck Coupling: Reaction with alkenes.

The ability to introduce diverse functional groups at the 3-position allows for extensive Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery.[1]

Role in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[6][7][8][9][10] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][8][9]

This compound serves as a critical starting point for synthesizing analogs of these drugs or for discovering novel therapeutic agents. By leveraging the cross-coupling reactions described above, medicinal chemists can rapidly generate a diverse array of 3-substituted pyrazoles. Subsequent removal of the Boc group allows for further modification at the N1 position, providing another vector for optimizing a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[6]

Safety and Handling

As a laboratory chemical, standard safety precautions should be observed.

-

General Advice: Consult a physician and show the safety data sheet (SDS).[11]

-

Personal Protective Equipment: Use personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid dust formation and ensure adequate ventilation.[11]

-

First-Aid Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

This compound is intended for research purposes only and is not for human or veterinary use.[1]

References

-

Chemsigma. This compound [1233513-13-7]. [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

PubChem. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

-

SciSupplies. This compound, 95.0%, 5g. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

National Institutes of Health. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

ResearchGate. (2026, January 8). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

Sources

- 1. Buy this compound | 1233513-13-7 [smolecule.com]

- 2. This compound [1233513-13-7] | Chemsigma [chemsigma.com]

- 3. This compound | 1233513-13-7 [chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole. As a pivotal intermediate in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in fundamental NMR principles. It is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for molecular characterization. Included are detailed spectral assignments, a robust experimental protocol for data acquisition, and visual aids to elucidate structural relationships.

Introduction: The Role of NMR in Characterizing Synthetic Intermediates

This compound (C₈H₁₁IN₂O₂) is a functionalized heterocyclic compound valued for its utility in cross-coupling reactions and further molecular elaboration. The presence of a Boc-protecting group and a regioselectively placed iodine atom makes it a versatile building block. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying its covalent structure, providing precise information on the electronic environment of each proton and carbon atom. This guide explains the causality behind the observed spectral features, ensuring a deep understanding of the molecule's signature NMR fingerprint.

Molecular Structure and Atom Numbering

For clarity, the following atom numbering scheme will be used throughout this guide for spectral assignments.

Caption: Structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a clear and diagnostic pattern for the title compound. The data presented here were acquired in deuterated dimethyl sulfoxide (DMSO-d6).[1]

The Aliphatic Region: The tert-Butoxycarbonyl (Boc) Group

The most upfield signal in the spectrum is a prominent singlet at δ 1.57 ppm . This signal integrates to 9 protons and is assigned to the three equivalent methyl (CH₃) groups of the tert-butyl moiety.[1] The equivalence of these nine protons arises from the free rotation around the carbon-carbon single bonds within the tert-butyl group. Its appearance as a singlet is expected, as there are no adjacent protons to induce spin-spin coupling.[2][3][4]

The Aromatic Region: The Pyrazole Ring Protons

The pyrazole ring gives rise to two signals in the downfield region, characteristic of protons attached to an aromatic system.

-

A doublet at δ 8.16 ppm is assigned to the proton at the C5 position (H5).[1]

-

A doublet at δ 6.76 ppm is assigned to the proton at the C4 position (H4).[1]

The significant downfield shift of these protons compared to typical alkenic protons is due to the deshielding effect of the aromatic ring current.[5] The H5 proton is shifted further downfield than H4, a common feature in N-substituted pyrazoles, attributable to the anisotropic effect and electron-withdrawing nature of the adjacent N-Boc group.

These two protons are adjacent and exhibit vicinal coupling, resulting in both signals appearing as doublets. The coupling constant, ³J(H4-H5) = 2.8 Hz , is a typical value for three-bond coupling between protons on a pyrazole ring.[6][7] The reciprocal nature of coupling constants means this value is identical for both doublets, confirming their coupling partnership.[8]

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.16 | Doublet (d) | 2.8 | 1H | H5 (Pyrazole ring) |

| 6.76 | Doublet (d) | 2.8 | 1H | H4 (Pyrazole ring) |

| 1.57 | Singlet (s) | - | 9H | C(CH ₃)₃ (Boc group) |

| Data acquired in DMSO-d6 at 400 MHz.[1] |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

Signal Assignments

The assignment of each carbon signal is based on established chemical shift ranges and the electronic effects of the substituents.[5]

-

δ 146.4 ppm: Assigned to the C=O (carbonyl) carbon of the Boc group. Carbonyl carbons are highly deshielded and typically appear in the 150-180 ppm range.[9]

-

δ 133.6 ppm: Assigned to C5 of the pyrazole ring. This carbon is adjacent to a nitrogen atom and is the most downfield of the pyrazole ring carbons.[10]

-

δ 118.2 ppm: Assigned to C4 of the pyrazole ring.

-

δ 86.1 ppm: Assigned to the quaternary carbon, C(CH₃)₃ , of the Boc group.[1]

-

δ 63.8 ppm: Assigned to C3 of the pyrazole ring. This carbon is directly attached to an iodine atom. The significant upfield shift is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the attached carbon nucleus.[11][12][13][14]

-

δ 27.9 ppm: Assigned to the three equivalent methyl carbons, C(CH₃)₃ , of the Boc group.[1]

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 146.4 | C =O (Boc) | Carbonyl chemical shift range. |

| 133.6 | C 5 (Pyrazole) | Aromatic C-H, adjacent to N. |

| 118.2 | C 4 (Pyrazole) | Aromatic C-H. |

| 86.1 | C (CH₃)₃ (Boc) | Quaternary carbon of Boc group. |

| 63.8 | C 3 (Pyrazole) | Heavy atom effect from Iodine.[11][12][13][14] |

| 27.9 | C(C H₃)₃ (Boc) | Methyl carbons of Boc group. |

| Data acquired in DMSO-d6 at 100 MHz.[1] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of this compound for ¹³C NMR or 5-10 mg for ¹H NMR into a clean, dry vial.[15][16]

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6) to the vial.[17] DMSO-d6 is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.[18]

-

Dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[17]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell), ensuring no solid particles are transferred.[15][19] The optimal sample height should be approximately 4-5 cm.[15][17]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d6 solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step to achieve narrow linewidths and good spectral resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient power transfer.

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: 256-1024 scans, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Referencing: Reference the acquired spectra to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[18][20]

Visualization of Key Structural Relationships

The following diagram illustrates the through-bond coupling interaction between the H4 and H5 protons on the pyrazole ring, which gives rise to the doublet-of-doublets pattern observed in the ¹H NMR spectrum.

Caption: Vicinal (3-bond) coupling between H4 and H5 protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable set of signals that are fully consistent with its proposed structure. Key diagnostic features include the 9-proton singlet of the Boc group, the coupled doublet system of the pyrazole protons with a characteristic J-value of 2.8 Hz, and the significant upfield shift of the C3 carbon due to the heavy atom effect of iodine. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate, enabling researchers to confidently verify its identity and purity.

References

-

Platypus Technologies. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Marek, R., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

Vı́cha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

BioPchem. (2022). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Liu, X.-D., et al. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Daxue Huaxue. Retrieved from [Link]

-

Celebre, G., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Reddit. (2022). Good resources for learning the theory behind NMR? Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Retrieved from [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

PubMed. (2018). Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Unknown. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. organomation.com [organomation.com]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. scribd.com [scribd.com]

- 20. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole: Stability, Reactivity, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, a key building block in modern synthetic chemistry. With the pyrazole nucleus being a privileged scaffold in pharmaceutical and materials science, this guide offers an in-depth analysis of the compound's stability, handling, and reactivity profile.[1][2] We delve into the causality behind experimental choices for its application in pivotal cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as metal-halogen exchange transformations. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed, self-validating protocols to harness the full synthetic potential of this versatile reagent.

Introduction: The Significance of a Privileged Scaffold

The pyrazole motif is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. This compound serves as a crucial intermediate, offering a synthetically versatile handle for the introduction of molecular complexity at the C-3 position. The tert-butoxycarbonyl (Boc) protecting group plays a dual role: it deactivates the pyrazole ring towards unwanted side reactions and prevents the pyrazole nitrogen from acting as a ligand for transition metal catalysts, a known complication in cross-coupling chemistry.[4][5] This guide will explore the delicate balance between the stability of the Boc group and the reactivity of the carbon-iodine bond, providing a roadmap for its effective utilization.

Compound Stability and Handling

Physicochemical Properties and Storage

This compound is a white to off-white solid with a melting point of 82-84°C.[4] Proper storage is critical to maintain its integrity.

| Parameter | Recommendation | Source(s) |

| Storage Temperature | 2-8°C | [4] |

| Light Exposure | Protect from light | [4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | General Best Practice |

| Form | Solid | [4] |

Chemical Stability and Decomposition Pathways

The stability of the molecule is primarily dictated by two key features: the C-I bond and the N-Boc protecting group.

-

Carbon-Iodine Bond: The C-I bond is the most labile of the carbon-halogen bonds, making it highly reactive in cross-coupling reactions.[6] While this high reactivity is synthetically advantageous, it also implies sensitivity to light and reducing agents. Photostability testing, following ICH guidelines, is recommended for long-term studies of drug candidates derived from this intermediate.[7][8]

-

N-Boc Protecting Group: The Boc group is notoriously acid-labile and can be cleaved under strongly basic conditions or at elevated temperatures.[5] Research has shown that while stable to many cross-coupling conditions, the Boc group on pyrazoles can be unstable in the presence of strong organometallic reagents like n-butyllithium.[4] This lability is a critical consideration in reaction design, particularly for metal-halogen exchange reactions. Selective deprotection can be achieved using various reagents, highlighting the need for careful reaction condition selection.

Safe Handling Protocols

Standard laboratory safety protocols should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[9]

Reactivity and Synthetic Applications

The primary utility of 1-Boc-3-iodo-1H-pyrazole lies in its capacity as an electrophilic partner in a variety of cross-coupling reactions. The N-Boc group is essential for preventing coordination with the palladium catalyst, thereby ensuring efficient catalytic turnover.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For 1-Boc-3-iodo-1H-pyrazole, the choice of catalyst, ligand, and base is crucial for achieving high yields.

Expertise & Insight: The selection of a palladium(II) precatalyst like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos is often superior to traditional catalysts like Pd(PPh₃)₄.[9][10] These modern ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency, especially with sterically demanding coupling partners. The use of potassium phosphate (K₃PO₄) as a base is often preferred as it is non-nucleophilic and effective at promoting transmetalation without degrading the substrate or product.[11]

Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction: Heat the mixture to 90°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 | [10] |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 70-95 | [1] |

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 70-95 | [11] |

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize 3-alkynylpyrazoles. This reaction typically employs a dual catalyst system of palladium and copper(I).

Expertise & Insight: The copper(I) co-catalyst (typically CuI) is crucial for activating the alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).[12] To mitigate this, ensuring strictly anaerobic conditions through rigorous degassing is paramount. Alternatively, copper-free Sonogashira protocols have been developed, which can be advantageous for complex substrates, though they may require higher reaction temperatures or more specialized ligands.[13] Triethylamine (Et₃N) often serves as both the base and a solvent, but other bases like diisopropylethylamine (DIPEA) can also be used.[14]

Mechanism: Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycle for Sonogashira coupling.

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Solvent and Base: Add anhydrous, degassed triethylamine (Et₃N, 5 mL).

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL), and wash with saturated aqueous ammonium chloride (NH₄Cl, 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, providing access to 3-aminopyrazole derivatives, which are highly valuable in medicinal chemistry.

Expertise & Insight: The success of the Buchwald-Hartwig amination is highly dependent on the nature of the amine.[15] For secondary cyclic amines or primary amines lacking β-hydrogens, palladium catalysts with bulky biarylphosphine ligands (e.g., XPhos, tBuDavePhos) are effective.[16] However, for primary alkylamines with β-hydrogens, β-hydride elimination is a competing side reaction. In these cases, a copper(I)-catalyzed system may provide better results, showcasing the complementarity of different catalytic systems.[16] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.[3]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried vial.

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and this compound (1.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).

-

Reaction: Seal the vial and heat the mixture to 100°C for 12-24 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify by column chromatography.

Metal-Halogen Exchange

The C3-iodo group can undergo metal-halogen exchange to form an organometallic intermediate, which can then be trapped with various electrophiles.

Expertise & Insight: While n-Butyllithium can effect this transformation at low temperatures (-78°C), the stability of the N-Boc group is a significant concern.[4][17] An alternative is the use of Turbo-Grignard reagents, such as i-PrMgCl·LiCl, which often show higher functional group tolerance and can perform the exchange at more moderate temperatures (0°C to room temperature), potentially preserving the Boc group.[18] The resulting pyrazolyl-magnesium species can be used to introduce a variety of functional groups, such as aldehydes by quenching with DMF.

Protocol 4: Iodine-Magnesium Exchange and Formylation

-

Reaction Setup: To a flame-dried, argon-flushed flask containing this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) at 0°C, add i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv., 1.3 M in THF) dropwise.

-

Exchange Reaction: Stir the mixture at 0-10°C for 1-2 hours.

-

Electrophilic Quench: Cool the mixture to 0°C and add anhydrous N,N-dimethylformamide (DMF, 3.0 mmol, 3.0 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Spectroscopic Data

Confirmation of the structure and purity of this compound is typically achieved by NMR spectroscopy.

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| ¹H NMR | DMSO-d₆ | 8.16 (d, J = 2.8 Hz, 1H, Ar-H), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 1.57 (s, 9H, 3xCH₃) | [4] |

| ¹³C NMR | DMSO-d₆ | 146.4, 133.6, 118.2, 104.6, 86.1, 27.9 | [4] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized pyrazoles. A thorough understanding of its stability, particularly the lability of the N-Boc group, is essential for successful synthetic design. This guide has detailed its reactivity in key palladium- and copper-catalyzed cross-coupling reactions, as well as in metal-halogen exchange transformations. The provided protocols, grounded in mechanistic understanding and field-proven insights, offer a reliable foundation for researchers to construct complex molecules for applications in drug discovery and materials science. By carefully selecting reaction conditions and catalyst systems, the full synthetic potential of this important intermediate can be realized.

References

-

Degutytė, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2021). MDPI. [Link]

-

Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2018). PMC - NIH. [Link]

-

Degutytė, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). NIH. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). MDPI. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). ResearchGate. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). University of Rochester. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). MDPI. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). NIH. [Link]

-

Influence of the N-protecting group. (n.d.). ResearchGate. [Link]

-

Optimization of the Sonogashira coupling of p-iodoanisole (1a) and... (n.d.). ResearchGate. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2018). PMC - NIH. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (2014). Organic Syntheses. [Link]

-

5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. (2010). PubMed. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate. [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2019). ResearchGate. [Link]

-

Guideline on Photostability Testing. (2003). BfArM. [Link]

-

5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (2020). MDPI. [Link]

-

5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities. (2010). Institut Pasteur. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. bfarm.de [bfarm.de]

- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. DSpace [repository.kaust.edu.sa]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Guide to the Scalable Synthesis of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust, scalable synthetic route to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, a critical building block in contemporary medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway, process optimization for large-scale production, and critical safety protocols. The methodologies described herein are designed for researchers, chemists, and process development professionals, offering field-proven insights to ensure efficiency, reproducibility, and safety.

Strategic Imperative: The Value of 3-Iodopyrazoles

The pyrazole moiety is a privileged scaffold in pharmaceutical design, appearing in numerous blockbuster drugs.[1] The introduction of an iodine atom, particularly at the 3-position, transforms the simple heterocycle into a versatile platform for molecular elaboration. The carbon-iodine bond serves as a synthetic linchpin for a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[1][2]

The addition of a tert-butoxycarbonyl (Boc) protecting group at the N1 position serves a dual purpose: it modulates the electronic properties of the ring and prevents unwanted side reactions during subsequent transformations.[3] Consequently, 1-Boc-3-iodo-1H-pyrazole is a high-value intermediate for generating diverse libraries of compounds in the drug discovery pipeline.

Retrosynthetic Strategy and Rationale

A primary challenge in pyrazole chemistry is achieving regioselective functionalization. Direct electrophilic iodination of the pyrazole ring overwhelmingly favors substitution at the electron-rich C4 position.[4] Therefore, a de novo synthesis or a directed functionalization strategy is required to access the C3-iodo isomer reliably.

Our analysis identifies the most logical and scalable retrosynthetic pathway as a two-stage process:

-

Formation of the Precursor: The synthesis of the key intermediate, 3-iodo-1H-pyrazole.

-

Protection: The subsequent N-Boc protection of 3-iodo-1H-pyrazole to yield the final product.

This approach isolates the challenging regiochemical step (iodination) from the protection step, allowing for optimization and purification at each stage, a critical consideration for large-scale campaigns.

Caption: Retrosynthetic analysis of 1-Boc-3-iodo-1H-pyrazole.

Part I: Large-Scale Synthesis of 3-Iodo-1H-pyrazole Precursor

The synthesis of 3-iodo-1H-pyrazole is achieved via a Sandmeyer-type reaction, a classic and reliable method for converting an aromatic amine into an aryl halide.[5][6] This process involves the diazotization of 3-amino-1H-pyrazole followed by displacement of the resulting diazonium salt with iodide.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazole

-

Diazotization:

-

To a jacketed reactor suitable for low-temperature control, charge 3-amino-1H-pyrazole (1.0 equiv) and a solution of 20% sulfuric acid (v/v).

-

Cool the stirred slurry to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 equiv) in deionized water.

-

Add the sodium nitrite solution dropwise to the reactor, maintaining the internal temperature below 5 °C. The addition is highly exothermic and requires careful monitoring.

-

Stir the resulting solution at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodide Displacement:

-

In a separate reactor, prepare a solution of potassium iodide (1.5 equiv) in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will occur. Control the addition rate to manage the effervescence.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until gas evolution ceases.

-

-

Work-up and Isolation:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Adjust the pH of the mixture to 8-9 with a suitable base (e.g., sodium hydroxide solution).

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 3-iodo-1H-pyrazole, which can be purified by recrystallization or used directly in the next step if purity is sufficient.

-

Part II: N-Boc Protection – The Core Reaction

This step involves the protection of the pyrazole nitrogen with di-tert-butyl dicarbonate (Boc₂O). The reaction is straightforward and generally high-yielding.[1]

Key Reagents and Parameters

| Reagent/Parameter | Molar Equiv. | Function / Rationale |

| 3-Iodo-1H-pyrazole | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc-donating agent |

| Triethylamine (TEA) | 1.5 | Base to neutralize the generated acid and facilitate the reaction |

| Dichloromethane (DCM) | - | Solvent, provides good solubility for reactants |

| Temperature | Room Temp. | Sufficient for reaction; avoids thermal degradation |

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup:

-

Charge a suitable reactor with 3-iodo-1H-pyrazole (1.0 equiv) and dichloromethane.

-

Begin stirring to ensure complete dissolution.

-

Add triethylamine (1.5 equiv) to the solution.

-

-

Boc Anhydride Addition:

-

Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture overnight at ambient temperature.

-

-

Work-up and Purification:

-

Monitor the reaction for completion using TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by recrystallization from n-hexane to yield the title compound as white crystals.[1]

-

Typical Analytical Data

| Analysis | Result |

| Appearance | White crystalline solid |

| Melting Point | 82-84 °C[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.57 (s, 9H), 6.76 (d, J=2.8 Hz, 1H), 8.16 (d, J=2.8 Hz, 1H)[1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.9, 86.1, 104.6, 118.2, 133.6, 146.4[1] |

| Purity (by HPLC) | >98% |

Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.

Caption: Key safety considerations for the N-Boc protection step.

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is highly toxic and can be fatal if inhaled.[7][8][9] It is also a flammable solid.[7] It must be handled exclusively in a well-ventilated chemical fume hood with appropriate respiratory protection.

-

Triethylamine (TEA): A highly flammable and corrosive liquid.[10][11] It can cause severe skin burns and eye damage.[10][12] All transfers should be conducted in a fume hood, away from ignition sources, and using non-sparking tools.[13][14]

-

Dichloromethane (DCM): Classified as a probable human carcinogen and a neurotoxin.[15][16][17] It is a volatile solvent and should be handled with care to minimize inhalation exposure.[18][19]

-

General Precautions: All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, face shields, gloves, and flame-retardant lab coats.[10][15] Emergency eyewash and shower stations must be readily accessible.

Conclusion

The two-stage synthesis of this compound, proceeding through a 3-iodo-1H-pyrazole intermediate, represents a validated and scalable pathway for producing this valuable synthetic intermediate. By understanding the underlying chemical principles, particularly the regiochemical challenges of pyrazole functionalization, and by implementing rigorous process and safety controls, researchers and drug development professionals can reliably produce this key building block on a large scale.

References

-

VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]

-

Provincia. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. [Link]

-

Penta chemicals. (2024). Triethylamine - SAFETY DATA SHEET. [Link]

-

GTM. (n.d.). Safety Data Sheet: TRIETILAMINA. [Link]

-

International Labour Organization. (n.d.). ICSC 0058 - DICHLOROMETHANE. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

GOV.UK. (n.d.). Dichloromethane: general information. [Link]

-

New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. [Link]

-

Chemos GmbH & Co.KG. (2022). Safety Data Sheet: dichloromethane. [Link]

-

Al-Azmi, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

Galli, U., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 16, 1786-1834. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Janez, M., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11, 12345-12356. [Link]

-

Chad's Prep. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]

-

ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. idesapetroquimica.com [idesapetroquimica.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. nj.gov [nj.gov]

- 15. ehs.com [ehs.com]

- 16. gov.uk [gov.uk]

- 17. fishersci.com [fishersci.com]

- 18. ICSC 0058 - DICHLOROMETHANE [chemicalsafety.ilo.org]

- 19. chemos.de [chemos.de]

A Researcher's Guide to Sourcing 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

An In-depth Technical Guide for Drug Discovery and Synthesis Professionals

Introduction: The Strategic Importance of 1-Boc-3-iodo-1H-pyrazole

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole, often abbreviated as 1-Boc-3-iodo-1H-pyrazole, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrazole ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an iodine atom at the 3-position, makes it an exceptionally versatile reagent.[1] The Boc group provides a reliable method for nitrogen protection, which can be selectively removed under acidic conditions, while the iodo-substituent serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2]

The pyrazole scaffold itself is a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds known for anti-inflammatory, anti-cancer, and anti-viral properties.[3][4][5] Consequently, the quality, purity, and reliability of starting materials like 1-Boc-3-iodo-1H-pyrazole are paramount to the success of multi-step synthesis campaigns in pharmaceutical and agrochemical research.[1]

This guide provides an in-depth analysis of commercial suppliers for this key intermediate, outlines a robust workflow for quality verification, and offers field-proven insights to help researchers make informed procurement decisions.

The Critical Impact of Reagent Quality in Synthesis

In complex synthetic routes, the purity of each starting material directly influences the yield, purity, and reproducibility of subsequent steps. For 1-Boc-3-iodo-1H-pyrazole, common impurities can arise from its synthesis, which typically involves the protection of 3-iodo-1H-pyrazole with di-tert-butyl dicarbonate.[1]

Potential impurities include:

-

Unreacted 3-iodo-1H-pyrazole: This can lead to undesired side reactions or complicate purification of the final product.

-

Regioisomers: While the 3-iodo isomer is the target, formation of other iodinated pyrazoles is possible, which can be difficult to separate.[6]

-

Residual Solvents or Reagents: These can interfere with sensitive downstream catalytic reactions.

The presence of such impurities can poison catalysts, reduce yields, and generate a complex mixture of byproducts, significantly increasing the time and cost associated with purification. Therefore, sourcing high-purity material from a reputable supplier is not a matter of convenience but a critical step in risk mitigation for any research program.

Comparative Analysis of Commercial Suppliers

Sourcing high-quality 1-Boc-3-iodo-1H-pyrazole (CAS No. 1233513-13-7) requires careful evaluation of various suppliers.[1][7][8] The following table summarizes key data points for several vendors that list this product, enabling a streamlined comparison for procurement.

| Supplier | Product Number | Purity | Available Quantities | Source URL |

| Smolecule | S889498 | Not specified | In Stock | [1] |

| Chemsigma | 1519647 | Not specified | Inquire | [Link][7] |

| ChemicalBook | CB42718104 | Not specified | Inquire | [8] |

| SciSupplies | Not specified | 95.0% | 5g | [Link][9] |

Note: "Purity not specified" typically means the supplier should be contacted directly for a Certificate of Analysis (CoA) or detailed specifications. Availability and pricing are subject to change and should be verified on the supplier's website.

Procurement and Quality Verification Workflow

A systematic approach to procurement and incoming quality control is essential. The following workflow ensures that the material meets the stringent requirements for drug discovery and development.

Caption: Procurement and In-House Quality Control Workflow.

Step-by-Step Protocol for Incoming Quality Control

This protocol provides a self-validating system to ensure the integrity of the purchased reagent.

1. Documentation Review:

-

Objective: Verify that the supplier's data aligns with expected standards.

-

Procedure:

-

Upon receipt, immediately locate the Certificate of Analysis (CoA).

-

Cross-reference the CAS number (1233513-13-7), molecular formula (C₈H₁₁IN₂O₂), and molecular weight (294.09 g/mol ) with established literature values.[1]

-

Scrutinize the purity value reported on the CoA (e.g., >95%) and the analytical method used (e.g., HPLC, NMR).

-

2. ¹H NMR Spectroscopy:

-

Objective: Confirm the chemical structure and identify organic impurities.

-

Procedure:

-

Prepare a sample by dissolving ~5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (DMSO-d₆): The spectrum should be consistent with literature data. Key signals include a singlet for the nine tert-butyl protons around δ 1.57 ppm and two doublets for the pyrazole ring protons at approximately δ 6.76 and δ 8.16 ppm.[2]

-

Analysis: Integrate all peaks. The purity can be estimated by comparing the integration of the product peaks to those of any impurities. Look for the absence of peaks corresponding to unreacted 3-iodo-1H-pyrazole.

-

3. LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Objective: Assess purity with high sensitivity and confirm the molecular weight of the main component and any impurities.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze using a standard C18 reverse-phase column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

Expected Results:

-

LC Chromatogram: A single major peak should be observed, with the area percent representing the purity.

-

Mass Spectrum: The mass spectrometer should detect the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The mass of the parent compound is 294.09. The isotopic pattern for the iodine atom should be clearly visible.

-

-

Conclusion

This compound is an indispensable tool for the modern medicinal chemist. The success of synthetic campaigns relying on this building block is directly tied to its quality and purity. By engaging in a diligent supplier evaluation process and implementing a robust in-house quality control workflow, researchers can mitigate risks associated with impurities, ensure experimental reproducibility, and accelerate the discovery and development of novel chemical entities. This guide provides the foundational framework for making strategic sourcing decisions and validating the integrity of this critical reagent.

References

-

Chemsigma. this compound [1233513-13-7]. Available from: [Link]

-

SciSupplies. this compound, 95.0%, 5g. Available from: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ResearchGate. Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Available from: [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

Sources

- 1. Buy this compound | 1233513-13-7 [smolecule.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound [1233513-13-7] | Chemsigma [chemsigma.com]

- 8. This compound | 1233513-13-7 [chemicalbook.com]

- 9. This compound, 95.0%, 5g [scisupplies.eu]

A Senior Application Scientist’s Guide to the Synthesis of Substituted 3-Iodo-1H-Pyrazole Derivatives

Abstract